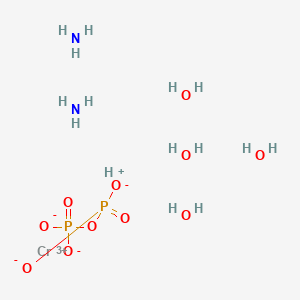
6-乙基吡啶甲醛
描述
科学研究应用
Organic Synthesis: Ether Synthesis
In organic synthesis, 6-Ethylpicolinaldehyde can be utilized in the synthesis of ethers. It can participate in various protocols such as Williamson ether synthesis and Ullmann method, serving as a precursor or intermediate in the formation of complex organic molecules .
Analytical Chemistry: Chemiluminescence
6-Ethylpicolinaldehyde may have applications in analytical chemistry , particularly in the development of chemiluminescent assays. These assays are valuable for their high sensitivity and specificity, which can be crucial in clinical and biological applications .
Material Science: Electrochemical Applications
In material science, 6-Ethylpicolinaldehyde could play a role in the development of electrochemical materials. Its derivatives might be involved in processes like water electrolysis, hydrogen evolution, and carbon dioxide reduction, contributing to the advancement of clean energy technologies .
Environmental Science: Pollution Monitoring
The compound’s potential applications in environmental science include pollution monitoring and environmental remediation. Its chemical properties could be harnessed to detect and quantify pollutants or to study environmental processes .
Industrial Applications: Catalysis
6-Ethylpicolinaldehyde may be used as a catalyst or a building block in various industrial processes. Its reactivity and stability under different conditions make it a valuable compound in the synthesis of industrial chemicals .
安全和危害
作用机制
Pharmacokinetics
The pharmacokinetic properties of 6-Ethylpicolinaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.39, indicating moderate lipophilicity . These properties suggest that 6-Ethylpicolinaldehyde has good bioavailability.
属性
IUPAC Name |
6-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWDMEWZCFVRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441304 | |
| Record name | 6-Ethylpicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpicolinaldehyde | |
CAS RN |
153646-82-3 | |
| Record name | 6-Ethyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylpicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














